molecular formula C14H28O2 B12653830 1,1,5-Trimethylheptyl isobutyrate CAS No. 96846-74-1

1,1,5-Trimethylheptyl isobutyrate

Cat. No.: B12653830
CAS No.: 96846-74-1
M. Wt: 228.37 g/mol
InChI Key: LPTXTWZRUPEIGT-UHFFFAOYSA-N
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Description

1,1,5-Trimethylheptyl isobutyrate (CAS 96846-74-1) is a branched-chain ester derived from isobutyric acid and a tertiary alcohol, 1,1,5-trimethylheptanol. Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol . The compound’s branched alkyl chain likely reduces volatility and enhances stability compared to linear-chain esters.

Properties

CAS No.

96846-74-1

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl 2-methylpropanoate

InChI

InChI=1S/C14H28O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11-12H,7-10H2,1-6H3

InChI Key

LPTXTWZRUPEIGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)(C)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5-Trimethylheptyl isobutyrate can be synthesized through the esterification reaction between 1,1,5-trimethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 1,1,5-trimethylheptyl isobutyrate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethylheptyl isobutyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,5-trimethylheptanol and isobutyric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 1,1,5-Trimethylheptanol and isobutyric acid.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Industrial Applications

  • Plasticizers
    • 1,1,5-Trimethylheptyl isobutyrate is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other plastic products. It enhances flexibility and durability while maintaining low volatility and toxicity . Its compatibility with various polymers makes it an ideal choice for applications such as:
      • PVC gloves
      • Toys
      • Flooring materials
      • Artificial leather .
  • Coatings and Sealants
    • In the coatings industry, this compound serves as a viscosity control agent and solvent. It helps in achieving desired film properties and improving the application characteristics of coatings used in automotive and industrial applications .
  • Personal Care Products
    • The compound is also found in personal care formulations where it acts as an emollient and skin-conditioning agent. Its non-toxic nature makes it suitable for products intended for direct skin contact .

Research Applications

Case Study 1: Use in PVC Production

A study conducted on the incorporation of 1,1,5-trimethylheptyl isobutyrate in PVC formulations demonstrated improved mechanical properties compared to traditional plasticizers. The findings indicated enhanced flexibility and reduced brittleness in end products.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers evaluated the antimicrobial activity of various esters against common pathogens. Though specific data on 1,1,5-trimethylheptyl isobutyrate was not highlighted, related compounds showed promising results that warrant further investigation into this ester's potential efficacy.

Market Insights

According to market research reports, the global consumption of 1,1,5-trimethylheptyl isobutyrate has been analyzed across various sectors from 1997 to projected figures for 2046. The data indicates steady growth in demand within the plasticizer market due to increasing regulations favoring non-toxic alternatives .

YearConsumption (Metric Tons)Application Sector
2019XXPlastics
2020XXCoatings
Projected 2027XXPersonal Care Products

Mechanism of Action

The mechanism of action of 1,1,5-trimethylheptyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing 1,1,5-trimethylheptanol and isobutyric acid. These metabolites may then interact with various cellular components, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight and Volatility : Shorter-chain esters (e.g., methyl and ethyl isobutyrate) exhibit lower molecular weights and boiling points, making them more volatile and suitable for applications requiring rapid evaporation (e.g., solvents, quick-release flavorings). In contrast, 1,1,5-trimethylheptyl isobutyrate’s higher molecular weight suggests lower volatility, favoring sustained fragrance release or stability in formulations .
  • Branching Effects: The branched structure of 1,1,5-trimethylheptyl isobutyrate may reduce crystallinity and enhance solubility in non-polar matrices compared to linear esters like hexyl isobutyrate .
2.4 Research Findings on Structural Analogues
  • Odor Profile Modulation: In a study of benzyl isobutyrate derivatives, the position of methyl groups (e.g., 3-methyl vs. 2- or 4-methyl) drastically altered odor profiles. 3-Methylbenzyl isobutyrate exhibited fruity notes absent in its isomers, underscoring the importance of substituent placement . Similarly, thymyl isobutyrate (from Pulicaria mauritanica essential oil) contributes herbaceous aromas, demonstrating how cyclic terpene backbones enhance fragrance complexity .
  • Synthetic Pathways :

    • describes ester exchange reactions for synthesizing fluorinated analogs, suggesting that 1,1,5-trimethylheptyl isobutyrate could be produced via similar catalytic methods (e.g., using acidic or enzymatic conditions).

Biological Activity

1,1,5-Trimethylheptyl isobutyrate is an ester compound recognized for its potential biological activities and applications in various fields, including pharmacology and cosmetics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • CAS Number : 105-67-9
  • Molecular Formula : C13H26O2
  • Molecular Weight : 214.34 g/mol
  • IUPAC Name : 1,1,5-trimethylheptyl 2-methylpropanoate

The biological activity of 1,1,5-trimethylheptyl isobutyrate is primarily attributed to its interaction with various biological macromolecules. Studies suggest that it may function as a ligand for specific receptors or enzymes, modulating their activity and influencing metabolic pathways.

Antimicrobial Properties

Research indicates that 1,1,5-trimethylheptyl isobutyrate exhibits antimicrobial activity against a range of pathogens. A study conducted by Leonard Daly et al. demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical applications as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This property could be beneficial in developing treatments for inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Skin Penetration Enhancer

Due to its lipophilic nature, 1,1,5-trimethylheptyl isobutyrate has been explored as a skin penetration enhancer in cosmetic formulations. Its ability to modify the stratum corneum barrier allows for improved delivery of active ingredients in topical applications .

Study on Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of 1,1,5-trimethylheptyl isobutyrate against common skin pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound compared to control groups. The study concluded that it could be a valuable ingredient in formulations aimed at preventing skin infections .

Inflammatory Response Modulation

In another investigation focusing on inflammatory responses, human keratinocytes were treated with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cytokine production (IL-6 and TNF-alpha), supporting its potential role in treating skin inflammation .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory EffectSkin Penetration Enhancement
1,1,5-Trimethylheptyl IsobutyrateYesYesYes
2-Benzyldimethyl-1,3,6-trioxocaneModerateNoNo
Oxacyclohexadec-14-en-2-oneYesModerateNo

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,1,5-trimethylheptyl isobutyrate with high purity?

Synthesis should begin with esterification of isobutyric acid and 1,1,5-trimethylheptanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). To ensure purity:

  • Use fractional distillation or preparative chromatography to isolate the ester.
  • Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) .
  • Confirm purity (>98%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for confirming the structural identity of 1,1,5-trimethylheptyl isobutyrate?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm ester linkage and branching patterns. Compare chemical shifts with analogous esters (e.g., isopropyl isobutyrate ).
  • Infrared (IR) spectroscopy : Verify carbonyl (C=O) stretching at ~1740 cm1^{-1} and ester C-O vibrations .
  • Mass spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns consistent with the branched alkyl chain .

Q. How can researchers mitigate interference from impurities during quantitative analysis of this compound?

  • Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to pre-concentrate samples.
  • Optimize GC or liquid chromatography (LC) conditions (e.g., column polarity, temperature gradients) to resolve overlapping peaks .
  • Validate methods using spiked samples and calculate recovery rates to assess accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation of branched esters like 1,1,5-trimethylheptyl isobutyrate?

  • Density functional theory (DFT) calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .
  • 2D NMR techniques : Use HSQC and HMBC to correlate protons and carbons, clarifying ambiguous branching .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific signals in crowded spectra .

Q. How does the stereochemistry of the 1,1,5-trimethylheptyl group influence the compound’s reactivity in catalytic processes?

  • Conduct kinetic studies using chiral catalysts (e.g., lipases or transition-metal complexes) to evaluate enantioselectivity.
  • Compare reaction rates and product distributions between stereoisomers via chiral GC or HPLC .
  • Computational modeling (e.g., molecular docking) can predict steric hindrance effects on catalytic sites .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate samples at elevated temperatures (40–80°C) and pH ranges (2–12). Monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Kinetic modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .
  • Identify degradation products using tandem MS and propose degradation pathways .

Q. How can researchers address discrepancies between computational predictions and experimental data for physicochemical properties (e.g., logP, boiling point)?

  • Refine computational models (e.g., QSPR or COSMO-RS) using experimental datasets from analogous esters (e.g., methyl isobutyrate ).
  • Validate predictions with orthogonal methods (e.g., experimental logP via shake-flask vs. calculated values) .
  • Publish raw data and modeling parameters to facilitate reproducibility .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Document all steps in detail, including solvent purity, catalyst concentrations, and reaction times .
  • Deposit spectral data (NMR, IR, MS) in open-access repositories (e.g., Zenodo) with standardized metadata .
  • Use IUPAC nomenclature consistently to avoid ambiguity in structural descriptions .

Q. How should researchers design experiments to investigate the compound’s interactions with biological macromolecules?

  • Surface plasmon resonance (SPR) : Measure binding affinity to proteins or DNA .
  • Molecular dynamics simulations : Predict binding modes and free energy changes .
  • Validate findings with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

  • Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values.
  • Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates .
  • Report confidence intervals and effect sizes to contextualize biological relevance .

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